molecular formula C13H19ClFN B13092506 (2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride

(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride

Cat. No.: B13092506
M. Wt: 243.75 g/mol
InChI Key: MTJZYQBZYMGPMP-CUVFJIIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃): δ 7.14–7.17 (m, 2H, aromatic H), 6.96–7.00 (m, 2H, aromatic H), 3.38–3.42 (m, 1H, H2), 3.13–3.25 (m, 2H, H6 and H3), 2.92–2.95 (m, 1H, H4), 2.29–2.34 (m, 4H, NCH₂ and CH₂F), 1.97–2.03 (m, 5H, CH₃ and ring H). The coupling constant between H2 and H3 (J = 10.2 Hz) confirms their trans-diaxial relationship.

¹³C NMR (100 MHz, CDCl₃): δ 162.1 (C–F), 134.5 (aromatic C), 129.8 (aromatic CH), 115.3 (aromatic CH), 58.9 (C2), 54.7 (C4), 45.2 (NCH₂), 34.1 (CH₂F), 28.7 (C3), 22.4 (CH₃).

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions (cm⁻¹): 2943 (C–H stretch, sp³), 1602 (C=C aromatic), 1509 (C–F bend), 1222 (C–N stretch), 1069 (C–O in hydrochloride). The absence of N–H stretches above 3000 cm⁻¹ confirms quaternization of the piperidine nitrogen in the hydrochloride salt.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 224.2 [M+H]⁺ for the free base, with characteristic fragments at m/z 123.1 (C₇H₇F⁺, fluorobenzyl) and m/z 98.0 (C₆H₁₂N⁺, methylpiperidine). The isotopic pattern at m/z 224.2/225.2 (3:1 ratio) confirms single chlorine presence in the hydrochloride salt.

Properties

Molecular Formula

C13H19ClFN

Molecular Weight

243.75 g/mol

IUPAC Name

(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride

InChI

InChI=1S/C13H18FN.ClH/c1-10-8-12(6-7-15-10)9-11-2-4-13(14)5-3-11;/h2-5,10,12,15H,6-9H2,1H3;1H/t10-,12?;/m1./s1

InChI Key

MTJZYQBZYMGPMP-CUVFJIIPSA-N

Isomeric SMILES

C[C@@H]1CC(CCN1)CC2=CC=C(C=C2)F.Cl

Canonical SMILES

CC1CC(CCN1)CC2=CC=C(C=C2)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 2-methylpiperidine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of catalysts or reagents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods and quality control measures is essential to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogens, acids, and bases are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Key Physicochemical Properties :

  • Molecular Formula : C₁₃H₁₇FClN
  • Molecular Weight : ~257.7 g/mol
  • Chirality : (2R) configuration ensures stereospecific interactions.
  • Solubility : Hydrochloride salt improves aqueous solubility compared to the free base.

Comparison with Structurally Similar Compounds

Paroxetine Hydrochloride

  • Structure : (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride .
  • Molecular Weight : 365.83 g/mol (anhydrous).
  • Activity : Selective serotonin reuptake inhibitor (SSRI) used for depression/anxiety.
  • Key Differences :
    • Paroxetine incorporates a benzodioxole moiety instead of a simple 4-fluorobenzyl group.
    • The 3-position substituent in paroxetine introduces a bulky, oxygen-rich group, altering receptor selectivity compared to the target compound.

BMY 14802 (α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine-butanol hydrochloride)

  • Structure : Contains a 4-fluorophenyl group and piperazine core .
  • Activity : Sigma receptor ligand with dopamine receptor antagonism; protects against methamphetamine-induced neurotoxicity.
  • Key Differences :
    • Piperazine ring instead of piperidine.
    • Additional pyrimidinyl and fluoro substituents enhance sigma receptor affinity.

4-(4-Fluorophenyl)piperidine Hydrochloride

  • Structure : Simplest analog with a 4-fluorophenyl group directly attached to the piperidine ring .
  • Molecular Weight : ~215.7 g/mol.
  • Activity : Intermediate in synthesizing antipsychotics (e.g., haloperidol derivatives).
  • Key Differences :
    • Lacks the 2-methyl and 4-benzyl substituents, reducing steric hindrance and likely altering pharmacokinetics.

3-(4-Fluorobenzoyl)piperidine Hydrochloride

  • Structure : Piperidine with a 4-fluorobenzoyl group at the 3-position .
  • Molecular Weight : 257.7 g/mol.
  • Key Differences :
    • Ketone group at the 3-position increases polarity, affecting blood-brain barrier penetration.
    • Absence of 2-methyl substitution may reduce chiral specificity.

Physicochemical and Pharmacological Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Pharmacological Activity References
(2R)-4-[(4-Fluorophenyl)methyl]-2-methylpiperidine HCl C₁₃H₁₇FClN 257.7 2R-methyl, 4-(4-fluorobenzyl) Putative sigma/dopamine modulation
Paroxetine HCl C₁₉H₂₀FNO₃·HCl 365.83 3-benzodioxolyloxy, 4-(4-fluorophenyl) SSRI
BMY 14802 C₁₉H₂₁F₂N₃O·HCl 393.85 4-fluorophenyl, pyrimidinyl, piperazine Sigma receptor antagonism
4-(4-Fluorophenyl)piperidine HCl C₁₁H₁₃FClN 215.7 4-fluorophenyl Synthetic intermediate
3-(4-Fluorobenzoyl)piperidine HCl C₁₂H₁₃FClNO 257.7 3-(4-fluorobenzoyl) Undisclosed (structural analog)

Structural and Functional Insights

  • Chirality : The (2R) configuration in the target compound may enhance binding to stereospecific targets, as seen in paroxetine’s (3S,4R) configuration critical for SSRI activity .
  • Substituent Effects: 4-Fluorobenzyl vs. Methyl Group at 2R: Reduces conformational flexibility, possibly increasing selectivity for specific receptors.
  • Pharmacological Implications :
    • Sigma receptor ligands like BMY 14802 and the target compound may share neuroprotective effects but differ in dopamine receptor interactions due to structural variations .
    • Paroxetine’s benzodioxole group introduces metabolic stability but limits structural similarity to the target compound .

Biological Activity

(2R)-4-[(4-Fluorophenyl)methyl]-2-methylpiperidine;hydrochloride, often referred to as a piperidine derivative, is a compound with significant potential in medicinal chemistry. Its unique structural features, including a chiral center and the presence of a fluorobenzyl group, suggest diverse biological activities. This article explores the compound's biological activity, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H19ClFN, with a molecular weight of 243.75 g/mol. The compound features:

  • Piperidine ring : A six-membered ring containing nitrogen.
  • Fluorobenzyl group : Enhances lipophilicity and possibly affects receptor affinity and pharmacokinetics.
  • Chiral center : Located at the second carbon of the piperidine ring, contributing to its stereochemical properties.

Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities, including analgesic, antidepressant, and anti-cancer properties. Below are key areas of investigation:

1. Receptor Binding Affinity

Studies have focused on the binding affinity of this compound to several receptors:

  • Dopamine Receptors : Compounds in this class are often evaluated for their potential in treating neurological disorders.
  • Serotonin Receptors : Investigated for antidepressant effects.

2. Anticancer Potential

Recent studies have shown that piperidine derivatives can inhibit the growth of cancer cell lines. For example:

  • Case Study : A study on structurally similar piperidine compounds demonstrated reduced growth in hematological cancer cell lines while promoting apoptosis through upregulation of genes like p53 and Bax .

3. Analgesic and Antidepressant Effects

Compounds structurally related to this compound have been noted for their analgesic and antidepressant properties:

  • Comparative Analysis :
    Compound NameStructural FeaturesBiological Activity
    1-(4-Fluorophenyl)piperidinePiperidine ring with a fluorophenyl groupAnalgesic, Antidepressant
    1-(3-Fluorophenyl)piperidinePiperidine ring with different fluorophenyl substitutionAntidepressant
    1-Boc-2-methylpiperidinePiperidine ring with tert-butoxycarbonylSynthetic intermediate

Computational Studies

Quantitative structure-activity relationship (QSAR) modeling has been employed to predict the biological activity of this compound based on its chemical structure. These models help in understanding how structural modifications can enhance or diminish biological activity.

Pharmacokinetic Properties

The lipophilicity introduced by the fluorobenzyl group may influence absorption, distribution, metabolism, and excretion (ADME) profiles. Computational ADMET studies indicate favorable drug-like characteristics, supporting further development in therapeutic contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.